Thiophene, 3-hexyl-2,5-diiodo-

Description

Significance of Regioregular Polythiophenes in Conjugated Polymer Systems

Regioregular polythiophenes, such as poly(3-hexylthiophene) (P3HT), are a cornerstone of modern organic electronics due to their exceptional electrical and optical properties. nih.govcambridge.org The term "regioregular" refers to the specific and consistent orientation of the side chains along the polymer backbone. In the case of P3HT, this typically means a head-to-tail (HT) arrangement of the hexyl-substituted thiophene (B33073) units. cambridge.org This structural regularity is paramount as it allows the polymer chains to pack closely together in a well-ordered, three-dimensional structure. nih.govacs.org This ordered packing, which includes π-stacking of the flat polymer chains and lamellar stacking, facilitates efficient charge transport, leading to significantly higher charge carrier mobilities compared to their regioirregular counterparts. cambridge.orgnih.govacs.org

The enhanced electrical properties of regioregular polythiophenes make them highly suitable for applications in plastic electronic devices like solar cells and field-effect transistors. nih.govacs.org The random sequence of monomer units in regioirregular polythiophenes, in contrast, disrupts the planarity of the polymer backbone and hinders close packing, which in turn reduces electrical conductivity. nih.gov Consequently, the ability to synthesize polymers with a high degree of regioregularity is a key goal in the field, enabling precise control over the material's performance in electronic devices. cambridge.org

The Role of Thiophene Monomers in Tailoring Polymer Properties

The properties of polythiophenes are intrinsically linked to the structure of the constituent thiophene monomers. arxiv.org By strategically modifying the monomer, researchers can fine-tune the electronic, optical, and physical characteristics of the resulting polymer. numberanalytics.com The introduction of different functional groups or side chains onto the thiophene ring can alter properties such as solubility, conductivity, and the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.govarxiv.org

For instance, the length and nature of an alkyl side chain, such as the hexyl group in 3-hexylthiophene (B156222), influences the polymer's solubility and its solid-state packing. nih.gov Furthermore, the incorporation of electron-withdrawing or electron-donating groups can be used to adjust the polymer's band gap and its charge-carrying capabilities. nih.gov The versatility in functionalizing thiophene monomers provides a powerful tool for designing materials with specific characteristics tailored for diverse applications, from highly conductive polymers to those with specific chemosensory or liquid crystalline properties. nih.govacs.orgnumberanalytics.com

Overview of Di-halogenated Thiophene Derivatives in Organic Electronics

Di-halogenated thiophene derivatives are crucial precursors for the synthesis of conjugated polymers used in organic electronics. smolecule.com The halogen atoms, typically bromine or iodine, serve as reactive sites for various cross-coupling polymerization reactions, such as Kumada, Stille, and Suzuki reactions. nih.govumons.ac.be These methods allow for the controlled, chain-growth polymerization of thiophene monomers, leading to the formation of high-molecular-weight, regioregular polymers. nih.govacs.org

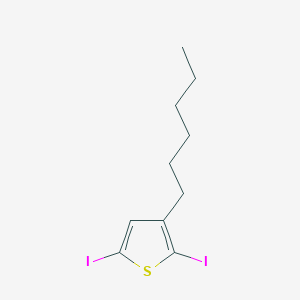

The compound Thiophene, 3-hexyl-2,5-diiodo- is a prime example of such a monomer. The iodine atoms at the 2- and 5-positions are highly reactive, making this monomer particularly suitable for polymerization. ethz.ch For example, it can be used in nickel-catalyzed coupling reactions to synthesize poly(3-hexylthiophene). researchgate.net The use of di-halogenated monomers is a well-established strategy for producing the high-performance semiconducting polymers that are essential for fabricating efficient organic electronic devices, including organic solar cells and light-emitting diodes. smolecule.com

Data on Thiophene Derivatives and Polymer Properties

Table 1: Properties of Common Thiophene Monomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Application |

| 2,5-Dibromothiophene (B18171) | 3141-27-3 | C₄H₂Br₂S | 241.93 | Precursor for poly(2,5-thienylene) synthesis. sigmaaldrich.com |

| 2,5-Dibromo-3-hexylthiophene (B54134) | 116971-11-0 | C₁₀H₁₄Br₂S | 326.09 | Monomer for conductive polymers in organic electronics. chemicalbook.com |

| Thiophene, 3-hexyl-2,5-diiodo- | Not available | C₁₀H₁₄I₂S | 420.09 | Monomer for poly(3-hexylthiophene) synthesis. google.com |

Table 2: Research Findings on Poly(3-hexylthiophene) (P3HT)

| Property | Finding | Reference |

| Regioregularity | High head-to-tail regioregularity (>90%) leads to good processibility and electroactivity. | |

| Conductivity | Can reach up to ~10³ S/cm when doped with iodine. | |

| Hole Mobility | Typically in the range of 10⁻⁴ to 10⁻¹ cm²/V·s. | |

| Optical Properties | In chloroform (B151607), shows a fluorescence excitation maximum at 443 nm and an emission maximum at 568 nm. | |

| OPV Device Performance | Devices using P3HT have achieved power conversion efficiencies of over 5%. | cambridge.org |

Structure

3D Structure

Properties

CAS No. |

113736-20-2 |

|---|---|

Molecular Formula |

C10H14I2S |

Molecular Weight |

420.09 g/mol |

IUPAC Name |

3-hexyl-2,5-diiodothiophene |

InChI |

InChI=1S/C10H14I2S/c1-2-3-4-5-6-8-7-9(11)13-10(8)12/h7H,2-6H2,1H3 |

InChI Key |

RSTAGBXOIVTHHT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=C(SC(=C1)I)I |

Origin of Product |

United States |

Synthetic Methodologies for Thiophene, 3 Hexyl 2,5 Diiodo

Direct Iodination Strategies for 3-Hexylthiophene (B156222)

Direct iodination of 3-hexylthiophene presents a straightforward route to the desired di-iodo product. This method typically involves the reaction of 3-hexylthiophene with an iodinating agent. Common reagents for this purpose include N-iodosuccinimide (NIS) and iodine. The reaction is often carried out in a suitable solvent, and the regioselectivity of the iodination is a key consideration. Iodination of thiophene (B33073) and its derivatives can be achieved using N-iodosuccinimide (NIS) activated with 4-toluenesulfonic acid in ethanol, which can produce pure iodinated products without the need for extensive purification. researchgate.net Another approach involves using potassium dichloroiodate monohydrate, where the reaction conditions (with or without a solvent) can influence the yield. researchgate.net

Halogen-Exchange Reactions for Di-iodo Thiophene Synthesis

Halogen-exchange reactions offer an alternative pathway to 3-hexyl-2,5-diiodothiophene, often starting from a di-brominated precursor.

A common and effective strategy involves the conversion of 2,5-dibromo-3-hexylthiophene (B54134) to its di-iodo counterpart. This transformation can be achieved through a variety of reagents and conditions. The use of 2,5-dibromo-3-hexylthiophene is prevalent in the synthesis of poly(3-hexylthiophene) (P3HT). scholaris.caaimspress.com The synthesis of 2,5-dibromo-3-hexylthiophene itself is a well-established process. chemspider.com

Advanced Catalytic Approaches in Thiophene Functionalization

Modern synthetic organic chemistry heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of 3-hexyl-2,5-diiodothiophene and its derivatives is no exception, with palladium and nickel catalysts playing a pivotal role.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. scirp.orgrsc.org In the context of thiophene chemistry, these methods are used to introduce various substituents onto the thiophene ring. beilstein-journals.org While often employed for creating more complex structures starting from the di-iodinated thiophene, palladium catalysts can also be involved in the synthesis of related thiophene derivatives. For instance, palladium-catalyzed reactions of 2,5-dibromothiophene (B18171) with other heteroarenes have been reported. beilstein-journals.org The use of palladium catalysts in the polymerization of thiophene monomers, such as in Suzuki-Miyaura coupling, highlights their importance in this area of chemistry.

A specific example involves the use of a palladium complex catalyst in the dehalogenation of 3-hexyl-2,5-diiodothiophene to form poly(3-hexylthiophene-2,5-diyl). google.com In one patented method, 3-hexyl-2,5-diiodothiophene was reacted in the presence of Pd(dppb)Cl2 and a magnesium-diene complex. google.com

Table 1: Example of Palladium-Catalyzed Polymerization of 3-Hexyl-2,5-diiodothiophene

| Reactant | Catalyst | Reagent | Solvent | Product |

|---|

Data sourced from a patented method for producing polymerized hydrocarbons. google.com

Nickel catalysts are also extensively used in the synthesis of polythiophenes, often starting from di-halogenated thiophene monomers. rsc.org The Kumada cross-coupling reaction, which utilizes a nickel catalyst, is a classic method for polymerizing 2,5-diiodo-3-alkylthiophenes. cmu.edu This reaction involves the formation of a Grignard reagent from the di-iodinated thiophene, which is then polymerized. cmu.eduethz.ch

The choice between bromo and iodo derivatives can influence the outcome of these polymerizations. Using 2,5-diiodo-3-hexylthiophene as a starting material can lead to higher molecular weight polymers due to the crystalline nature of the monomer, which aids in purification, and the higher reactivity of the iodo group in the Kumada coupling. ethz.ch Nickel-catalyzed coupling of organozinc halides, generated from 2,5-dihalogenated thiophenes, is another route, known as the Rieke method. mdpi.com

Palladium-Catalyzed Cross-Coupling Methods

Control of Regioselectivity and Yield in Di-iodination Processes

Achieving high regioselectivity and yield is a primary goal in the synthesis of 3-hexyl-2,5-diiodothiophene. The position of the iodo groups is crucial for subsequent polymerization reactions, as it dictates the regioregularity of the resulting polymer, which in turn significantly affects its electronic properties.

In direct iodination, the choice of iodinating agent and reaction conditions can influence where the iodine atoms are introduced on the thiophene ring. researchgate.net For instance, using N-iodosuccinimide with an activating acid can provide a high degree of control. researchgate.net

In halogen-exchange reactions, the starting material, 2,5-dibromo-3-hexylthiophene, already possesses the desired regiochemistry, which is then maintained during the conversion to the di-iodo derivative.

For catalytic methods, particularly in polymerization, the regioselectivity of the coupling is paramount. The Grignard metathesis (GRIM) method, which can use di-bromo or di-iodo thiophenes, is known to produce highly regioregular poly(3-alkylthiophenes). scholaris.caresearchgate.net Studies have shown that the reaction of 2,5-diiodo-3-hexylthiophene with magnesium can lead to a mixture of Grignard reagents, and the subsequent nickel-catalyzed polymerization of these mixtures can result in polymers with varying degrees of regioregularity. researchgate.net

Polymerization Chemistry and Mechanistic Studies of Thiophene, 3 Hexyl 2,5 Diiodo

Grignard Metathesis (GRIM) Polymerization for Poly(3-hexylthiophene) Derivatives

Grignard Metathesis (GRIM) polymerization is a powerful and widely used method for synthesizing regioregular P3HT. beilstein-journals.orgnih.gov This technique is a type of Kumada catalyst-transfer polycondensation and is lauded for its use of readily available reagents and relatively mild reaction conditions. beilstein-journals.orgnih.gov The general mechanism involves the reaction of a dihalogenated 3-alkylthiophene with a Grignard reagent, followed by the addition of a nickel catalyst. cmu.edu

Monomer Preparation for GRIM through Magnesium Exchange Reactions

The initial and critical step in GRIM polymerization is the formation of the thiophene (B33073) Grignard monomer. This is achieved through a magnesium-halogen exchange reaction. When 3-hexyl-2,5-diiodothiophene is treated with one equivalent of a Grignard reagent, such as isopropylmagnesium chloride, a magnesium-iodine exchange occurs. acs.orgethz.ch This process can lead to the formation of a mono-Grignard reagent. researchgate.net The higher reactivity of the iodo group compared to bromo or chloro groups can influence the selectivity and efficiency of this exchange. ethz.ch Some studies have explored the direct insertion of magnesium metal into 2,5-diiodo-3-hexylthiophene, which results in a mixture of diiodo-, iodo-magnesioiodo, and dimagnesioiodo-3-hexylthiophene. ethz.ch The composition of this mixture significantly impacts the molecular weight of the resulting polymer. ethz.ch

Catalytic Systems for GRIM (e.g., Ni(dppp)Cl₂)

The catalyst is central to the success of GRIM polymerization. The most common and effective catalyst is [1,3-bis(diphenylphosphino)propane]dichloronickel(II), abbreviated as Ni(dppp)Cl₂. tdl.orgacs.org This nickel complex acts as an initiator for the polymerization. core.ac.uk The polymerization is initiated when the Ni(dppp)Cl₂ catalyst reacts with the prepared thiophene Grignard monomer. cmu.edu The mechanism is believed to proceed through a chain-growth process where the nickel catalyst remains associated with the growing polymer chain. rsc.orgtdl.org This "living" characteristic allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. rsc.orgtdl.org Other phosphine (B1218219) ligands and transition metals like palladium have been investigated, but nickel complexes, particularly Ni(dppp)Cl₂, have consistently demonstrated superior performance in achieving high regioregularity and controlled polymerization. rsc.orgtdl.org

Regioregularity Control in Poly(3-hexylthiophene) Synthesis

Regioregularity, specifically the percentage of head-to-tail (HT) couplings between monomer units, is a critical factor determining the electronic and optical properties of P3HT. rsc.org Highly regioregular P3HT can self-assemble into well-ordered structures, which enhances charge carrier mobility. rsc.org In GRIM polymerization, high regioregularity is achieved due to the selectivity of the Ni(dppp)Cl₂ catalyst. acs.org The mechanism favors the insertion of the monomer in a specific orientation, leading to a high percentage of HT couplings, often exceeding 95%. acs.org The steric and electronic environment at the nickel center during the catalytic cycle dictates this regioselectivity. acs.org While the initial Grignard exchange with a dibromo-monomer can produce a mixture of regioisomers, the nickel catalyst preferentially polymerizes the less sterically hindered isomer, resulting in a highly regioregular polymer. cmu.edutdl.org The use of 2-bromo-5-iodo-3-hexylthiophene as a monomer can also lead to highly regioregular P3HT with the nickel catalyst system. tdl.org

Kumada Catalyst-Transfer Polymerization (KCTP)

Kumada Catalyst-Transfer Polymerization (KCTP) is mechanistically closely related to GRIM and is a dominant method for synthesizing regioregular P3HT. beilstein-journals.orgacs.org This chain-growth polycondensation relies on a nickel catalyst, such as Ni(dppp)Cl₂, to mediate the coupling of Grignard-functionalized thiophene monomers. acs.orgmdpi.com The process is often described as a "living" polymerization, which allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity indices (PDI). acs.orghep.com.cn

A key aspect of KCTP is the initiation step, which can occur from an in-situ formed tail-to-tail dimer generated from the reaction of Ni(dppp)Cl₂ with two monomer molecules. acs.org The polymerization then propagates from this dimer. acs.org The use of 2-bromo-5-chloromagnesio-3-hexylthiophene is common in KCTP. rsc.org Studies have also utilized 2-bromo-3-hexyl-5-iodothiophene, which upon reaction with a Grignard reagent, undergoes magnesium-iodine exchange to form the active monomer for polymerization. acs.org The choice of initiator and monomer can influence the polymerization kinetics and the final properties of the P3HT. researchgate.net

Direct Arylation Polymerization (DAP) Approaches

Direct Arylation Polymerization (DAP) has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling methods for synthesizing conjugated polymers. beilstein-journals.org DAP avoids the need for pre-functionalization of one of the coupling partners with organometallic reagents (like Grignard or organotin compounds), instead directly coupling a C-H bond with a C-X (where X is a halide) bond. beilstein-journals.org

For the synthesis of P3HT, DAP typically involves the polymerization of a dihalogenated 3-hexylthiophene (B156222), where one of the halogens reacts with a C-H bond on another monomer unit. While much of the work has focused on bromo- and chloro-thiophenes, the principles can be extended to iodo-thiophenes. researchgate.net Palladium catalysts are commonly used in DAP. beilstein-journals.org A significant challenge in DAP is controlling the regioselectivity, as multiple C-H bonds may be available for reaction. However, recent advancements have led to protocols that can produce highly regioregular P3HT. researchgate.net Oxidative direct arylation polymerization (oxi-DArP) is a variant that has been used to synthesize random copolymers of poly(hexyl thiophene-3-carboxylate) with high regioregularity. rsc.org

Other Cross-Coupling Polymerization Strategies (e.g., Stille, Suzuki, Sonogashira, Negishi)

Besides GRIM and DAP, several other cross-coupling reactions have been adapted for the polymerization of thiophene derivatives, including the use of 3-hexyl-2,5-diiodothiophene or related monomers.

Stille Polymerization: This method involves the palladium-catalyzed coupling of an organotin compound with an organohalide. For P3HT synthesis, this could involve the polymerization of a monomer like 3-hexyl-2-iodo-5-(tributylstannyl)thiophene. researchgate.net Stille polymerization is versatile and can produce high molecular weight polymers. mdpi.com However, a major drawback is the toxicity of the organotin reagents and byproducts. mdpi.com

Suzuki Polymerization: Suzuki coupling utilizes a palladium catalyst to couple an organoboron compound (like a boronic acid or ester) with an organohalide. The synthesis of a regioregular poly(3-octylthiophene) has been reported via Suzuki polymerization using a 2-iodo-3-octyl-5-boronatothiophene monomer. mdpi.com This method is generally considered less toxic than Stille coupling.

Sonogashira Polymerization: This cross-coupling reaction forms carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. While more commonly used for polymers containing alkyne units in the backbone, it represents another potential route for creating thiophene-containing copolymers.

Negishi Polymerization: Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. The Rieke method, a type of Negishi coupling, uses highly reactive "Rieke zinc" to form an organozinc derivative from 2,5-dibromo-3-hexylthiophene (B54134), which is then polymerized. tdl.org A palladium-catalyzed Negishi coupling polymerization using organozinc compounds is also a known method. mdpi.com

The table below summarizes the key features of these polymerization strategies.

| Polymerization Method | Catalyst System | Monomer Pre-functionalization | Key Advantages | Key Disadvantages |

| GRIM/KCTP | Ni(dppp)Cl₂ | Grignard Reagent (RMgX) | High regioregularity, "living" character, controlled molecular weight. acs.orgrsc.orgtdl.org | Requires anhydrous conditions, sensitive Grignard reagents. |

| DAP | Palladium-based | C-H/C-X (no organometallic reagent needed) | Atom economical, reduced waste. beilstein-journals.org | Regioselectivity can be challenging to control. researchgate.net |

| Stille | Palladium-based | Organotin (R₃Sn-) | Versatile, produces high molecular weight polymers. mdpi.com | Toxicity of organotin compounds. mdpi.com |

| Suzuki | Palladium-based | Organoboron (-B(OR)₂) | Less toxic than Stille, good functional group tolerance. mdpi.com | |

| Negishi | Nickel or Palladium-based | Organozinc (RZnX) | High reactivity. | Sensitivity of organozinc reagents. |

Living Polymerization Techniques for Controlled Molecular Architectures

Living polymerization techniques are instrumental in the synthesis of poly(3-hexylthiophene) (P3HT) with controlled molecular weights and narrow polydispersity indices (Đ), which are critical for achieving desirable electronic and physical properties. Among these, Kumada catalyst-transfer polycondensation (KCTP) stands out as a prominent chain-growth method. nih.gov This technique is a modification of the Grignard metathesis (GRIM) method and utilizes a nickel-based catalyst that also acts as an initiator. mdpi.com

The GRIM polymerization of 2-bromo-3-alkyl-5-iodothiophene is a recognized living chain-growth process that allows for the control of molecular weight, polydispersity, and regioregularity under relatively mild conditions. nih.gov The process typically involves the reaction of the monomer with a Grignard reagent, such as isopropylmagnesium chloride, followed by the addition of a nickel catalyst like Ni(dppp)Cl₂. nih.gov The use of 2,5-diiodothiophene (B186504) derivatives as starting materials has been shown to yield higher molecular weight polymers with low impurity levels, which is attributed to the crystalline nature of the diiodo-monomer facilitating its purification and the higher reactivity of the C-I bond in the Kumada coupling. ethz.ch

The living nature of these polymerizations is evidenced by a linear increase in the number-average molecular weight (M_n) with monomer conversion and the ability to perform chain-extension experiments. ethz.ch For instance, the addition of a second batch of monomer to a completed polymerization reaction results in a further increase in molecular weight while maintaining a low polydispersity. ethz.ch This control over the polymerization allows for the synthesis of block copolymers by the sequential addition of different monomers. ethz.ch

Several nickel and palladium catalysts have been investigated for these polymerizations. Nickel-mediated polymerizations, particularly with catalysts like Ni(dppp)Cl₂ and Ni(IPr)(acac)₂, have demonstrated the characteristics of a living chain-growth mechanism, producing regioregular P3HT with low polydispersity. tcu.edursc.orgrsc.org In contrast, palladium-mediated polymerizations often proceed via a step-growth mechanism, leading to polymers with lower regioregularity. tcu.edursc.org

Table 1: Comparison of Catalysts in the Polymerization of 3-hexylthiophene Derivatives

| Catalyst System | Monomer | Polymerization Type | Key Findings | Reference |

|---|---|---|---|---|

| Ni(dppe)Cl₂ | 2,5-dibromo-3-hexylthiophene | Living Chain-Growth | Generates regioregular, low-polydispersity P3HT. tcu.edursc.org | tcu.edursc.org |

| Pd(dppe)Cl₂ | 2,5-dibromo-3-hexylthiophene | Step-Growth | Produces polymers with <80% head-to-tail couplings. tcu.edursc.org | tcu.edursc.org |

| Pt(dppe)Cl₂ | 2,5-dibromo-3-hexylthiophene | - | Results in very low molecular weight products. tcu.edursc.org | tcu.edursc.org |

| Ni(IPr)(acac)₂ | 2-bromo-5-chloro-3-hexylthiophene | Controlled Chain-Growth | Achieves high M_n up to 350 kg/mol. rsc.org | rsc.org |

Other controlled polymerization methods for thiophene-based monomers include Suzuki polycondensation. For example, the polymerization of 2-iodo-3-octyl-5-boronatothiophene using a palladium catalyst yielded regioregular poly(3-octylthiophene) with 96–97% head-to-tail couplings. mdpi.com

Reaction Kinetics and Mechanistic Pathways in Conjugated Polymer Formation

The mechanism of Kumada catalyst-transfer polycondensation is a key area of study. It is proposed that the nickel catalyst remains associated with the growing polymer chain throughout the polymerization process. ethz.chtcu.edursc.org This "living" nature is what allows for the controlled growth of the polymer chain. The polymerization is initiated by the transmetallation of the thienyl Grignard reagent with the Ni(II) catalyst, followed by reductive elimination to form a C-C bond and regenerate a Ni(0) species. ethz.ch This Ni(0) complex is believed to form a π-complex with the polymer chain, allowing it to "walk" to the chain end for the next insertion, a process termed intramolecular oxidative addition. ethz.ch

Kinetic studies have shown that the choice of catalyst and its ligands significantly impacts the rate-limiting step of the polymerization. ethz.ch For instance, with Ni(dppe)Cl₂, the rate-limiting step is reductive elimination, whereas with Ni(dppp)Cl₂, it is transmetallation. ethz.ch

In contrast to the living chain-growth mechanism observed with nickel catalysts, palladium-catalyzed polymerizations of 3-hexylthiophene monomers tend to follow a step-growth pathway. tcu.edursc.org Computational and experimental evidence suggests that the Pd(0) catalyst can dissociate from the growing polymer chain, leading to side reactions that result in a step-growth mechanism and lower regioregularity. tcu.edursc.org

The polymerization of 3-hexyl-2,5-diiodothiophene can also be achieved through other cross-coupling reactions, such as Stille and Suzuki couplings. mdpi.comumons.ac.be Stille coupling involves the reaction of an organotin compound with an organohalide, catalyzed by a palladium complex. umons.ac.be Suzuki coupling utilizes a boronic acid or ester in place of the organotin reagent. mdpi.com These methods can also produce regioregular polymers, although the reaction conditions and catalyst systems must be carefully optimized. mdpi.comumons.ac.be

Recent advancements have also explored new mechanistic pathways, such as those facilitated by dinuclear nickel complexes with redox-active ligands. These systems can promote a radical/radical anion chain-growth mechanism, offering an alternative to traditional transition metal-catalyzed cross-couplings for synthesizing conjugated polymers like poly(3-hexylthiophene). nih.gov

Advanced Spectroscopic and Microscopic Characterization of Thiophene, 3 Hexyl 2,5 Diiodo and Its Polymeric Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the chemical structure of 3-hexyl-2,5-diiodothiophene and for determining the regioregularity of its polymer, P3HT.

For 3-hexyl-2,5-diiodothiophene , the ¹H NMR spectrum provides distinct signals for the protons in the hexyl chain and the single proton on the thiophene (B33073) ring. core.ac.uk The chemical shifts are indicative of the electronic environment of the protons. A study reported the following ¹H NMR data in CDCl₃: a singlet at 6.90 ppm corresponding to the thiophene ring proton, a triplet at 2.50 ppm for the two protons on the carbon adjacent to the thiophene ring, a multiplet at 1.55 ppm for the next two protons, a multiplet at 1.32 ppm for the following six protons of the hexyl chain, and a triplet at 0.92 ppm for the terminal methyl group. core.ac.uk

The ¹³C NMR spectrum further corroborates the structure by showing signals for each unique carbon atom. For 3-hexyl-2,5-diiodothiophene in CDCl₃, reported chemical shifts include signals at 149.5, 137.8, 77.2, and 76.1 ppm, along with peaks for the hexyl chain carbons at 32.1, 31.7, 30.0, 28.9, 22.7, and 14.3 ppm. core.ac.uk

In the context of poly(3-hexylthiophene) (P3HT) , NMR is critical for assessing the degree of regioregularity, which significantly impacts the polymer's electronic properties. researchgate.net The arrangement of the hexyl side chains can be head-to-tail (HT) or head-to-head (HH), and tail-to-tail (TT). Highly regioregular, HT-coupled P3HT exhibits a more planar backbone, leading to better π-π stacking and improved charge carrier mobility. researchgate.net ¹H NMR can distinguish between these configurations based on the chemical shifts of the aromatic protons. researchgate.net The formation of aromatic π-stacks in solution can also be observed through the appearance of broad, shielded signals in the aromatic region of the ¹H NMR spectrum. core.ac.uk

| Nucleus | Assignment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Thiophene-H | 6.90 | s |

| α-CH₂ | 2.50 | t | |

| β-CH₂ | 1.55 | m | |

| (CH₂)₃ | 1.32 | m | |

| CH₃ | 0.92 | t | |

| ¹³C | Thiophene-C (substituted) | 149.5, 137.8 | |

| Thiophene-C (iodinated) | 77.2, 76.1 | ||

| α-CH₂ | 32.1 | ||

| CH₂ | 31.7 | ||

| CH₂ | 30.0 | ||

| CH₂ | 28.9 | ||

| CH₂ | 22.7 | ||

| CH₃ | 14.3 |

Mass Spectrometry Techniques (e.g., MALDI-TOF, GC-MS, EIMS, LCMS)

Mass spectrometry (MS) techniques are employed to determine the molecular weight and confirm the identity of 3-hexyl-2,5-diiodothiophene and to analyze the molecular weight distribution of its polymeric derivatives. biocompare.com

Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze volatile compounds like the monomer 3-hexyl-2,5-diiodothiophene. This technique separates the compound from a mixture and provides its mass spectrum, which shows the molecular ion peak and fragmentation patterns that are characteristic of the molecule's structure. rsc.org High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition. For 3-hexyl-2,5-diiodothiophene, the calculated m/z for [M+H]⁺ is 420.8978, with an experimental value found at 420.8961. core.ac.uk

For the characterization of P3HT, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique. rsc.org It allows for the determination of the average molecular weight and the polydispersity of the polymer sample, which are crucial parameters influencing the material's processing and properties. umons.ac.bersc.org

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a key technique for investigating the electronic properties of 3-hexyl-2,5-diiodothiophene and, more importantly, the π-conjugated system of P3HT. The absorption spectrum reveals information about the electronic transitions within the molecule.

The monomer, 3-hexyl-2,5-diiodothiophene, does not have an extended conjugated system and thus absorbs in the UV region. In contrast, P3HT exhibits a broad absorption band in the visible region, which is characteristic of the π-π* transition of the conjugated polymer backbone. nih.gov The position of the absorption maximum (λ_max) and the shape of the spectrum are highly sensitive to the polymer's conformation and degree of order.

In solution, P3HT chains can exist as individual, coiled chains or can self-assemble into aggregated structures. These aggregates exhibit a red-shifted absorption spectrum with distinct vibronic features, indicating a more planar and ordered conformation of the polymer chains. researchgate.net For instance, P3HT films often show a significant red-shift compared to their solutions, with a prominent shoulder at around 600 nm, which is attributed to interchain absorption in highly ordered, crystalline domains. nih.gov The λ_max of P3HT in dichloromethane (B109758) (DCM) solution has been reported to be around 457 nm. rsc.org The evolution of the UV-Vis spectrum over time can be used to study the kinetics of this self-assembly process. researchgate.net

| Sample | State | Solvent/Substrate | λ_max (nm) | Reference |

|---|---|---|---|---|

| P3HT | Solution | Dichloromethane (DCM) | 457 | rsc.org |

| P3HT Film | Solid | - | ~520, ~550, ~600 (shoulder) | nih.gov |

Morphological and Supramolecular Organization Analysis

The performance of P3HT-based devices is strongly dependent on the morphology of the polymer film, including its crystallinity and the orientation of the polymer chains.

X-ray Diffraction (XRD) and Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS)

XRD is a fundamental technique for probing the crystalline structure of P3HT films. The diffraction pattern reveals information about the packing of the polymer chains and the lamellar structure. P3HT typically crystallizes in a structure where the backbones are stacked in a π-π fashion, and these stacks are arranged in lamellae separated by the alkyl side chains. researchgate.net

The XRD pattern of a crystalline P3HT film typically shows a strong diffraction peak at a low 2θ angle (around 5.3°), which corresponds to the (100) reflection and represents the lamellar d-spacing between the polymer backbones along the side-chain direction. researchgate.net A broader peak at a higher 2θ angle (around 22-23°) is associated with the π-stacking distance. The orientation of these crystalline domains relative to the substrate can be determined using techniques like GIWAXS. An "edge-on" orientation, where the thiophene rings are perpendicular to the substrate, is often observed and is generally favorable for charge transport in field-effect transistors. researchgate.netkoreascience.kr

Atomic Force Microscopy (AFM) for Surface Nucleation and Morphology

AFM is a high-resolution imaging technique used to visualize the surface morphology of P3HT films. It can reveal features such as crystalline domains, amorphous regions, and the fibrillar network structure that is often observed in semi-crystalline P3HT. nih.govresearchgate.net

AFM images of as-spun P3HT films may appear relatively featureless. koreascience.kr However, upon thermal annealing above the polymer's melting temperature, the morphology can change significantly, with the formation of rod-like or fibrillar microstructures. koreascience.kr These features correspond to the crystalline domains of P3HT. The size, density, and interconnectivity of these fibrils can have a profound impact on the charge transport properties of the film. koreascience.kr AFM can also be used to study the early stages of film formation and surface nucleation.

Thermal Analysis Methods (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques are crucial for understanding the thermal stability and phase transitions of P3HT, which are important for both processing and device stability.

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in the polymer. iitk.ac.intainstruments.com DSC scans of P3HT can reveal the glass transition temperature (T_g), melting temperature (T_m), and crystallization temperature (T_c). The melting temperature is associated with the disruption of the crystalline domains, and its value can be influenced by the polymer's molecular weight and regioregularity. DSC can also provide information on the degree of crystallinity of the sample.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. iitk.ac.inmt.com TGA is used to assess the thermal stability of P3HT. The decomposition temperature (T_d), typically defined as the temperature at which a certain percentage of weight loss occurs, is a key parameter obtained from TGA. P3HT generally exhibits good thermal stability, with decomposition occurring at high temperatures. rsc.org TGA data shows that P3HT copolymers can have decomposition temperatures ranging from 350-400 °C. rsc.org

| Polymer | Technique | Property | Value (°C) | Reference |

|---|---|---|---|---|

| P3HT | DSC | Glass Transition (T_g) | -9 to 10 | |

| P3HT Copolymers | TGA | Decomposition Temp (T_dec) | 350-400 | rsc.org |

Solution-Phase Characterization (e.g., Gel Permeation Chromatography)

Gel Permeation Chromatography (GPC) is a fundamental technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers derived from 3-hexyl-2,5-diiodothiophene. The molecular weight of poly(3-hexylthiophene) (P3HT) is a critical parameter that significantly influences its physical and electronic properties.

GPC analysis is typically performed using an eluent such as chloroform (B151607) or tetrahydrofuran (B95107) (THF). ethz.chkpi.ua Polystyrene standards are commonly used for calibration; however, it's important to note that systematic errors can arise due to structural differences between the rod-like P3HT and the coil-like polystyrene standards. nih.govnsf.gov This can lead to an overestimation of the molecular weight of P3HT. nih.gov Some studies have proposed correction factors to obtain more accurate molecular weights. nih.gov

The number-average molecular weight (Mn) and weight-average molecular weight (Mw) of P3HT synthesized from 3-hexyl-2,5-diiodothiophene can be controlled by the synthetic method, such as Grignard Metathesis (GRIM) polymerization. beilstein-journals.org For instance, by adjusting the monomer-to-initiator ratio, P3HT with Mn ranging from 5 to 40 kg/mol can be achieved. beilstein-journals.org The polydispersity index (PDI = Mw/Mn) is a measure of the breadth of the molecular weight distribution. For P3HT synthesized via controlled polymerization methods, PDI values are typically low, often less than 1.5, indicating a relatively narrow distribution of polymer chain lengths. ntu.edu.twmdpi.com

| Sample | Mn (kg/mol) | PDI | Reference |

|---|---|---|---|

| P3HT | ~55 | <2 | rsc.org |

| P3HT | 46.6 | 1.2 | nih.gov |

| P3HT-Br | 8.1 | 1.49 | mdpi.com |

| Low-MW P3HT | 6.2 | N/A | beilstein-journals.org |

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Cyclic Voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties and determine the electronic energy levels (HOMO and LUMO) of polymers derived from 3-hexyl-2,5-diiodothiophene. These properties are crucial for applications in organic electronics, such as organic photovoltaics (OPVs) and field-effect transistors (OFETs).

The CV measurements are typically performed in a three-electrode cell configuration, with the polymer film cast on a working electrode (e.g., platinum or glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/Ag+ or saturated calomel (B162337) electrode). mdpi.comosti.gov The measurements are conducted in a solution containing a supporting electrolyte, such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6) in an organic solvent like dichloromethane or acetonitrile. mdpi.com

From the onset oxidation and reduction potentials obtained from the CV curves, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated. The HOMO level of P3HT is typically found to be around -4.86 eV to -4.94 eV. mdpi.com The electrochemical band gap can also be determined from the difference between the onset oxidation and reduction potentials. frontiersin.org The electrochemical behavior, including the reversibility of the redox processes, provides insights into the stability of the polymer upon doping and dedoping. mdpi.comosti.gov

| Polymer | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Reference |

|---|---|---|---|---|

| Cyclic P3HT (14 mer) | -4.86 | N/A | N/A | mdpi.com |

| Cyclic P3HT (43 mer) | -4.89 | N/A | N/A | mdpi.com |

| Linear P3HT (14 mer) | -4.94 | N/A | N/A | mdpi.com |

| Linear P3HT (43 mer) | -4.91 | N/A | N/A | mdpi.com |

| HTB-co-P3HT (in Toluene) | -5.12 | -3.15 | 1.97 | frontiersin.org |

| HTB-co-P3HT (in Chlorobenzene) | -5.15 | -3.09 | 2.06 | frontiersin.org |

| HTB-co-P3HT (in Chloroform) | -5.16 | -3.10 | 2.06 | frontiersin.org |

Photoluminescence and Excited State Lifetime Measurements

Photoluminescence (PL) spectroscopy and excited-state lifetime measurements provide valuable information about the emissive properties and excited-state dynamics of polymers synthesized from 3-hexyl-2,5-diiodothiophene. These characteristics are critical for applications in organic light-emitting diodes (OLEDs) and sensors.

In solution, P3HT typically exhibits a fluorescence quantum yield of around 0.33-0.42. rsc.orgresearchgate.net The excited state lifetime of the singlet state in solution is approximately 500-600 picoseconds. rsc.orgupatras.grnih.gov However, in the solid state (thin films), the fluorescence quantum yield is significantly reduced to about 0.02, and the excited state lifetimes become much shorter and often exhibit multi-exponential decay kinetics. rsc.orgnih.gov This quenching of luminescence in the solid state is attributed to intermolecular interactions and the formation of non-emissive species or efficient exciton (B1674681) dissociation. rsc.orgnih.gov

The fluorescence decays of P3HT can be complex, often described by multiple exponential terms, which can be attributed to different processes such as intrachain energy transfer and the presence of aggregates or different conformational structures. upatras.grnih.gov For example, in methylcyclohexane (B89554) solution, the fluorescence decay of P3HT is described by three or four exponential terms depending on the temperature, with lifetimes ranging from tens of picoseconds to over a nanosecond. upatras.grnih.gov

| Sample State | Property | Value | Reference |

|---|---|---|---|

| Solution (Chlorobenzene) | Fluorescence Quantum Yield | 0.33 ± 0.07 | rsc.org |

| Solution (Toluene) | Fluorescence Quantum Yield | 0.42 ± 0.04 | researchgate.net |

| Thin Film | Fluorescence Quantum Yield | 0.02 ± 0.001 | rsc.org |

| Solution (Chlorobenzene) | Singlet State Lifetime | ~600 ps | rsc.org |

| Solution (MCH, high temp) | Polymer Lifetime | ~500 ps | upatras.grnih.gov |

| Thin Film | Decay Times | 50 ps, 150 ps, 430 ps | upatras.grnih.gov |

Applications of Thiophene, 3 Hexyl 2,5 Diiodo and Its Conjugated Polymers in Organic Electronic and Optoelectronic Devices

Organic Photovoltaic Cells (OPVs) and Solar Cells

The most prominent application of polymers derived from Thiophene (B33073), 3-hexyl-2,5-diiodo- is in the field of organic photovoltaics. These polymers function as the electron-donating (p-type) material in the photoactive layer of OPVs, which is responsible for absorbing sunlight and generating charge carriers. The performance of these solar cells is intrinsically linked to the chemical structure and solid-state organization of the polymer, properties that are established during the polymerization of the monomer.

In OPVs, the active layer typically consists of a bulk heterojunction (BHJ) architecture. This involves blending a p-type conjugated polymer (the donor), synthesized from Thiophene, 3-hexyl-2,5-diiodo-, with an n-type electron acceptor material, most commonly a fullerene derivative like Phenyl-C61-butyric acid methyl ester (PCBM). The goal is to create a nanoscale interpenetrating network of donor and acceptor domains.

When a photon is absorbed by the polymer, it creates an exciton (B1674681) (a bound electron-hole pair). For efficient power generation, this exciton must diffuse to a donor-acceptor interface before it recombines. At the interface, the electron is transferred to the acceptor material, and the hole remains on the polymer donor. The separated charges are then transported through their respective domains to the device electrodes, generating a photocurrent.

The morphology of this blend is critical. An ideal morphology features large interfacial areas for efficient exciton dissociation and continuous, phase-pure pathways for charge transport. The regioregularity of the polymer chain, which is precisely controlled during the synthesis from the Thiophene, 3-hexyl-2,5-diiodo- monomer, heavily influences its ability to self-assemble into ordered, crystalline domains. This ordered packing enhances hole mobility and, consequently, device efficiency. Research has shown that polymers with high regioregularity lead to higher power conversion efficiencies (PCE) in OPV devices.

The table below summarizes the performance of representative OPV devices where the active layer donor polymer is derived from Thiophene, 3-hexyl-2,5-diiodo-.

| Donor Polymer | Acceptor Material | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) |

|---|---|---|---|---|---|

| Poly(3-hexylthiophene) (P3HT) | PC61BM | ~4-5 | 0.61 | 10.5 | 0.65 |

| Poly(3-hexylthiophene) (P3HT) | PC71BM | ~5.2 | 0.62 | 12.1 | 0.68 |

| PTB7 (Copolymer) | PC71BM | ~7.4 | 0.74 | 14.6 | 0.68 |

Thiophene, 3-hexyl-2,5-diiodo- is a cornerstone monomer for synthesizing p-type (hole-transporting) semiconducting polymers. The two iodine atoms are excellent leaving groups, making the monomer highly suitable for metal-catalyzed cross-coupling reactions such as Grignard Metathesis (GRIM), Stille, and Suzuki polymerizations. These methods allow for the creation of long-chain polymers with controlled molecular weight and, crucially, high regioregularity.

Regioregularity refers to the specific orientation of the side chains (the hexyl group) along the polymer backbone. In a highly regioregular polymer like head-to-tail coupled Poly(3-hexylthiophene) (P3HT), the chains can pack closely in a planar, lamellar structure. This ordered arrangement facilitates strong π-π stacking between adjacent polymer chains, creating efficient pathways for hole transport along the polymer backbone and between chains. This high charge carrier mobility is essential for efficient operation of OPVs and other electronic devices. The versatility of Thiophene, 3-hexyl-2,5-diiodo- also allows it to be copolymerized with other aromatic monomers to fine-tune the resulting polymer's electronic and optical properties, such as its bandgap and energy levels, to better match the solar spectrum and the acceptor material.

Active Layer Components and Blend Morphologies

Organic Field-Effect Transistors (OFETs)

The same semiconducting polymers synthesized from Thiophene, 3-hexyl-2,5-diiodo- are widely used as the active channel material in Organic Field-Effect Transistors (OFETs). An OFET is a three-terminal device (source, drain, and gate) that functions as a switch or amplifier. The performance of an OFET is primarily characterized by its charge carrier mobility (µ) and its on/off current ratio.

For p-type OFETs, polymers like P3HT serve as the semiconductor where hole transport occurs. When a negative voltage is applied to the gate electrode, it induces an accumulation of holes at the interface between the semiconductor and the dielectric layer, forming a conductive channel between the source and drain. The efficiency of this charge transport is dictated by the charge carrier mobility.

As in OPVs, the high regioregularity achieved through the controlled polymerization of Thiophene, 3-hexyl-2,5-diiodo- is paramount. The resulting well-ordered, crystalline domains in the polymer film allow for rapid and efficient hole transport, leading to high mobility values. P3HT, derived from this monomer, is a benchmark material in the OFET field and has demonstrated hole mobilities exceeding 0.1 cm²/Vs, which is sufficient for applications like flexible displays and electronic tags.

| Polymer | Device Architecture | Hole Mobility (µh) (cm²/Vs) | On/Off Ratio |

|---|---|---|---|

| Regioregular P3HT | Bottom-Gate, Top-Contact | 0.05 - 0.2 | > 106 |

| Regioregular P3HT (Fiber-aligned) | Bottom-Gate, Top-Contact | > 1.0 | > 107 |

| P(3HT-co-3DDT) | Bottom-Gate, Bottom-Contact | 0.03 | ~ 105 |

Light-Emitting Diodes (OLEDs)

While more commonly used as p-type semiconductors, polymers derived from Thiophene, 3-hexyl-2,5-diiodo- also find application in Organic Light-Emitting Diodes (OLEDs). In an OLED, electrons and holes are injected from opposite electrodes into an organic emissive layer. When they meet, they form excitons, which then decay radiatively to produce light.

Furthermore, by copolymerizing Thiophene, 3-hexyl-2,5-diiodo- with other monomers that have different electronic properties, the bandgap of the resulting polymer can be tuned. This allows for the creation of materials that emit light across the visible spectrum, from blue to red, expanding their utility in full-color display and lighting applications.

Sensors and Biosensors

The electronic and optical properties of conjugated polymers derived from Thiophene, 3-hexyl-2,5-diiodo- are highly sensitive to their local environment. This sensitivity makes them excellent candidates for chemical sensors and biosensors. The principle of operation relies on a detectable change in the polymer's properties—such as conductivity, impedance, or fluorescence—upon binding with a target analyte.

For example, a chemiresistive sensor can be fabricated using a thin film of P3HT. When the polymer is exposed to an oxidizing or reducing vapor, the doping level of the polymer backbone changes, leading to a measurable change in its resistance. Such sensors have been developed for detecting gases like ammonia (B1221849) and nitrogen oxides.

In biosensing, the polymer backbone can be functionalized with specific recognition elements, such as antibodies or DNA strands. When the target biomolecule (e.g., a protein or a complementary DNA sequence) binds to the recognition element, it can induce a conformational change in the polymer or disrupt its π-stacking. This perturbation is transduced into an electrical or optical signal, enabling highly sensitive and specific detection of biological targets.

Dye-Sensitized Solar Cells (DSSCs)

In a conventional Dye-Sensitized Solar Cell (DSSC), a liquid iodide/triiodide electrolyte is used to regenerate the photo-excited dye and transport charge. While effective, this liquid component poses challenges related to leakage, volatility, and long-term stability. To address this, solid-state DSSCs (ssDSSCs) have been developed, where the liquid electrolyte is replaced with a solid-state hole-transporting material (HTM).

Polymers synthesized from Thiophene, 3-hexyl-2,5-diiodo-, particularly P3HT, have proven to be effective solid-state HTMs. In an ssDSSC, after the dye injects an electron into the titanium dioxide (TiO₂) nanoparticle network, the oxidized dye is regenerated by accepting an electron from the adjacent P3HT. The hole is then transported through the P3HT matrix to the counter electrode. The use of P3HT as an HTM results in devices with significantly improved stability and durability compared to their liquid-electrolyte counterparts, paving the way for more robust and commercially viable solar cell technologies.

Advanced Polymer Applications in Conductive Materials

Thiophene, 3-hexyl-2,5-diiodo- serves as a critical building block for the synthesis of poly(3-hexylthiophene) (P3HT), a p-type semiconducting polymer renowned for its broad applications in organic electronics. rsc.orgresearchgate.net P3HT is synthesized via methods like palladium-catalyzed polycondensation, which can involve dihaloaromatic compounds such as 3-hexyl-2,5-diiodothiophene. researchgate.netresearchgate.netacs.org The resulting polymer, P3HT, possesses unique physicochemical properties, including good solubility, environmental stability, and processability, making it a model system for developing high-performance conductive materials. researchgate.netmdpi.com While undoped P3HT has a relatively low intrinsic conductivity, its electrical properties can be dramatically enhanced through various strategies, positioning it as a versatile component in advanced conductive applications. mdpi.comnih.gov

The transformation of P3HT from a semiconductor to a highly conductive material is primarily achieved through doping, a process that increases the concentration of charge carriers (polarons and bipolarons) along the polymer backbone. mdpi.com Chemical and electrochemical doping methods are widely employed to tune the conductivity of P3HT films precisely.

Chemical Doping for Enhanced Conductivity

Chemical doping involves exposing P3HT to oxidizing agents that withdraw electrons from the polymer chain. Molecules like 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (B1363110) (F4TCNQ) and ferric chloride (FeCl₃) are common p-type dopants for P3HT. aip.org

Vapor-phase doping with F4TCNQ has been shown to be a highly effective method for increasing conductivity while preserving the polymer's morphology. escholarship.orgacs.org Research demonstrates that the degree of solid-state order in the P3HT film significantly impacts the final conductivity, with more ordered structures facilitating better charge transport. acs.org Vapor doping can achieve conductivities as high as 48 S/cm, a significant increase from the 2.3 S/cm typically seen in solution-doped films. acs.org The regioregularity of the polymer is also crucial; highly regioregular P3HT shows a much greater increase in conductivity upon doping compared to regiorandom P3HT. acs.org

Another effective dopant is ferric chloride (FeCl₃). mdpi.com Sensitization of P3HT thin films with a nitromethane (B149229) ferric chloride solution can decrease the electrical resistivity by six orders of magnitude, with conductivity values reaching up to 10 S/cm (resistivity of 10⁻⁴ to 10⁻³ Ω·cm). mdpi.com Synthesis of P3HT via chemical oxidative polymerization using FeCl₃ as the oxidizing agent and surfactant templates like dodecylbenzenesulfonic acid (DBSA) has also yielded highly conductive materials. mdpi.com Further treatment involving de-doping and re-doping with perchloric acid (HClO₄) can boost the conductivity to values as high as 172.74 S/cm. mdpi.com

Table 1: Electrical Conductivity of Chemically Doped P3HT

| Dopant/Method | Polymer State | Reported Conductivity (S/cm) | Reference |

|---|---|---|---|

| F4TCNQ (Vapor Doping) | Thin Film | up to 12.7 | acs.org |

| F4TCNQ (Vapor Doping) | Thin Film | 48 | acs.org |

| F4TCNQ (Solution Doping) | Thin Film | 2.3 | acs.org |

| FeCl₃ in Nitromethane | Thin Film | ~10 | mdpi.com |

| DBSA (Surfactant Template) + HClO₄ (Doping) | Powder/Film | 172.74 | mdpi.com |

Electrochemical Doping

Electrochemical doping offers precise control over the charge carrier density and, consequently, the conductivity of P3HT films. aip.org By applying an electrochemical potential in the presence of a liquid electrolyte containing a conducting salt, P3HT can be doped to achieve high conductivity. This method has been shown to yield conductivities as high as 224 S/cm when using a TBAPF₆/acetonitrile electrolyte. aip.org The choice of the conducting salt in the electrolyte has a strong influence on the final conductivity of the doped film. aip.org

P3HT-Based Composites

Another advanced application involves creating composite materials by blending P3HT with other conductive materials. Carbon nanotubes (CNTs) are a particularly effective additive. Incorporating an aligned carbon nanotube forest (CNTF) into a P3HT film can dramatically improve electrical conductivity by creating an interconnected network for charge transport. nih.govacs.org Research has shown that the conductivity of a pristine P3HT film can be increased from approximately 10⁻⁷ S/cm to 160 S/cm with the addition of CNTF. nih.govacs.org Further enhancement is possible through chemical treatments with additives like lithium bis(trifluoromethanesulfonyl)imide and tert-butylpyridine, which can improve the polymer's structural order and facilitate charge transport, leading to conductivities around 130 S/cm and significantly improved thermoelectric properties. nih.gov

The combination of P3HT with CNTs has also been used to create protective coatings for cathode materials in lithium-ion batteries. acs.org This P3HT-CNT coating serves as a conductive binder that enhances electronic and ionic conductivity, suppresses electrolyte breakdown, and improves the cycling stability of the cathode material at high power densities. acs.org

Table 2: Electrical Conductivity of P3HT-Based Composites

| Composite Material | Additives | Reported Conductivity (S/cm) | Reference |

|---|---|---|---|

| P3HT/CNTF | None | 160.61 | acs.org |

| P3HT/CNTF | LiTFSI/TBP | 130 | nih.gov |

| P3HT | Pristine Film | ~10⁻⁷ | nih.govacs.org |

Interestingly, while P3HT is primarily used to increase conductivity, it has also been repurposed as a conductivity-reducing additive for low-density polyethylene (B3416737) (LDPE) in high-voltage insulation applications. chalmers.se This demonstrates the versatility of P3HT in controlling the electrical properties of polymer systems for a wide range of advanced material applications. chalmers.se

Future Research Directions and Outlook

Development of Novel Polymerization Methods for Enhanced Control

The synthesis of poly(3-alkylthiophenes) (P3ATs) has evolved significantly, yet the quest for perfect control over polymer characteristics remains a primary research focus. Early methods often resulted in polymers with structural irregularities or broad molecular weight distributions. ethz.chmdpi.com Future research is directed towards developing polymerization techniques that offer superior control over regioregularity, molecular weight, and polydispersity, which are crucial for optimizing the electronic and physical properties of the resulting polymers.

Current prominent methods for polymerizing dihalothiophenes include Kumada, Stille, and Suzuki cross-coupling reactions. umons.ac.becmu.edu The Kumada catalyst-transfer condensative polymerization (KCTCP) method, for instance, can produce P3ATs with very high regioregularity (above 99%) and low dispersities. umons.ac.be However, future work aims to refine these catalyst-transfer systems. The goal is to develop catalysts that are more robust, have slower initiation processes for better control, and are effective for a wider range of monomers, including those with novel functional groups. umons.ac.be

Another promising avenue is the advancement of C-H activation polymerization. This method avoids the need to pre-functionalize the monomer with organometallic groups (like Grignard or organotin reagents), making the synthesis more atom-efficient and environmentally friendly. umons.ac.be Research will likely focus on designing new palladium and nickel catalysts that can selectively activate C-H bonds on the thiophene (B33073) ring, leading to highly regular polymers with predictable molecular weights. rsc.org The development of methods that work at lower temperatures and with lower catalyst loadings is also a key objective.

| Polymerization Method | Advantages | Areas for Future Development |

| Kumada Catalyst-Transfer | High regioregularity (>99%), low dispersity (1.2-1.4) umons.ac.be | Broader monomer scope, improved control over molecular weight umons.ac.be |

| Stille Coupling | Versatile for functionalized monomers, moisture/air stable monomers umons.ac.be | Reducing toxicity of tin by-products, chain-growth mechanisms mdpi.comumons.ac.be |

| Suzuki Coupling | Utilizes non-toxic and stable boronic esters umons.ac.be | Improving polymerization of thiophene-based monomers, achieving higher molecular weights umons.ac.be |

| C-H Arylation | Atom-efficient, avoids organometallic intermediates umons.ac.be | Enhanced catalyst selectivity and activity, broader functional group tolerance rsc.org |

Exploration of New Copolymer Architectures and Derivatives

Moving beyond the P3HT homopolymer, the synthesis of novel copolymers using 3-hexyl-2,5-diiodothiophene offers a vast landscape for tuning material properties. Future research is heavily invested in designing and synthesizing new copolymer architectures to enhance performance in specific applications.

One major direction is the creation of donor-acceptor (D-A) copolymers. By alternating the electron-rich 3-hexylthiophene (B156222) unit with electron-accepting monomers, researchers can precisely control the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels and reduce the optical bandgap. rsc.org This is critical for improving light absorption in solar cells. rsc.org Future work will explore a wider array of acceptor units, such as fluorinated benzothiadiazole or bithiazole derivatives, to further optimize these properties. rsc.org

Another strategy involves incorporating different conjugated units into the polymer backbone to create materials like poly(aryleneethynylene)s. These polymers, synthesized via reactions like the Heck or Sonogashira coupling, can exhibit high thermal stability and unique photophysical properties, including strong fluorescence. researchgate.netacs.org Research will continue to explore different aromatic and acetylenic comonomers to fine-tune the electronic and optical characteristics for applications in organic light-emitting diodes (OLEDs) and sensors. researchgate.net

Furthermore, the synthesis of block copolymers is a growing area of interest. Block copolymers, such as those combining a P3HT block with an insulating block, can self-assemble into well-defined nanostructures. This morphological control is crucial for optimizing the interface in devices like organic solar cells and improving both efficiency and stability. bohrium.comtandfonline.com Future exploration will involve designing block copolymers with different block functionalities and architectures to create highly ordered bulk heterojunctions or interfacial layers. bohrium.comnih.gov

| Copolymer Architecture | Key Feature | Potential Advancement |

| Donor-Acceptor Copolymers | Tunable bandgap and energy levels | Exploration of novel, stronger acceptor units for broader solar spectrum absorption rsc.org |

| Poly(aryleneethynylene)s | High thermal stability, strong luminescence | Synthesis of derivatives with high third-order nonlinear optical susceptibility researchgate.net |

| Block Copolymers | Controlled self-assembly into nanostructures | Design of functional blocks for enhanced interfacial properties and device stability bohrium.com |

| Fluorinated Copolymers | Lower HOMO levels for higher open-circuit voltage | Precise control over the degree of fluorination to systematically tune electronic properties rsc.org |

Advanced Applications in Emerging Technologies

While P3HT derived from 3-hexyl-2,5-diiodothiophene is a benchmark material for organic photovoltaics (OPVs), future research is expanding its application into other cutting-edge technologies.

A significant emerging field is bioelectronics. Due to its biocompatibility, conductivity, and optical properties, P3HT is being explored for a range of biomedical applications. rsc.orgrsc.org Future research will focus on developing P3HT-based materials for tissue engineering scaffolds that can provide electrical stimulation to cells, for neuromodulation, and for highly sensitive biosensors like organic electrochemical transistors (OECTs). rsc.orgrsc.org The ability to create flexible and biocompatible electronic devices opens up possibilities for implantable sensors and therapeutic devices. rsc.org

P3HT is also finding a renewed role as a hole-transport material (HTM) in perovskite solar cells (PSCs). researchgate.net While traditional HTMs used in PSCs can be unstable and expensive, P3HT offers a robust and cost-effective alternative. researchgate.net Future work will focus on optimizing P3HT and its derivatives to better match the energy levels of new perovskite formulations and to improve charge extraction efficiency. researchgate.net Developing doping-free P3HT systems is a key goal to enhance the long-term stability of PSCs. mdpi.com

Other advanced applications include its use in phototransducers, smart textiles, and flexible electronics. The intrinsic sensitivity of P3HT to visible light makes it suitable for light-sensing applications and optoceutics, where light is used to control biological processes. rsc.orgrsc.org

Integration of Computational Design with Experimental Synthesis

The synergy between computational modeling and experimental synthesis is set to accelerate the discovery of new materials derived from 3-hexyl-2,5-diiodothiophene. By using computational tools, researchers can predict the properties of novel thiophene-based molecules and polymers before undertaking time-consuming and costly synthesis. nih.gov

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful methods for calculating the geometrical, electronic, and optical properties of new derivatives. researchgate.netscispace.com This allows for virtual screening of large libraries of potential candidate molecules. For example, computational studies can predict the HOMO/LUMO levels, absorption spectra, and charge transfer characteristics of new D-A copolymers, guiding synthetic chemists to focus on the most promising structures. researchgate.net This "in silico" design approach has been successfully used to develop novel chromophores and sensitizers for dye-sensitized solar cells. nih.govresearchgate.net

Future research will see a deeper integration of these computational techniques. Machine learning models could be trained on existing experimental data to predict the properties of new polymers with even greater speed and accuracy. This integrated workflow, where computational screening identifies high-potential candidates for targeted experimental synthesis and characterization, will define an efficient protocol for developing next-generation organic electronic materials. nih.govrsc.orgrsc.org

Strategies for Improving Device Performance and Stability

A persistent challenge for organic electronic devices is ensuring long-term operational stability and maximizing performance. Research into polymers from 3-hexyl-2,5-diiodothiophene is actively addressing this through several key strategies.

One major focus is on the engineering of interfaces within the device stack. Introducing thin interfacial layers between the active layer and the electrodes can significantly improve performance and stability. For example, using a double hole transport layer of P3HT and PEDOT:PSS has been shown to enhance the efficiency and hydrophobicity of perovskite solar cells, leading to devices that retain over 90% of their initial efficiency after 1000 hours. mdpi.com Similarly, thermally evaporated chromium oxide (CrOx) or specifically designed block copolymers have been used as interfacial layers in P3HT-based solar cells, resulting in dramatically improved device lifetimes. bohrium.comacs.org

Another strategy is to stabilize the morphology of the active layer. The blend of P3HT and an acceptor material (like PCBM) can be unstable, especially under thermal stress. Researchers are developing crosslinkers that, when added to the active layer, can be triggered (e.g., by heat) to form a stable network, locking in the optimal morphology and preventing fullerene aggregation. scispace.com This has been shown to significantly impede heat-promoted degradation. scispace.com

Finally, optimizing the device architecture and material parameters continues to be a crucial research direction. This includes fine-tuning the thickness of the active layer and transport layers to ensure balanced charge transport and effective light absorption. aristonpubs.com Simulation software is increasingly used to model and optimize device structures, identifying, for example, that mitigating non-geminate recombination is key to enhancing performance. aristonpubs.com

| Strategy | Mechanism | Reported Improvement |

| Double Hole Transport Layer | Reduces water absorption, prevents corrosion, improves perovskite grain growth. mdpi.com | PCE increased by 16%; >90% of initial PCE retained after 1000h. mdpi.com |

| CrOx Interfacial Layer | Improves charge extraction and acts as a barrier. acs.org | Stability improved by over 100 times compared to control devices. acs.org |

| Morphology Stabilization | A crosslinker suppresses the aggregation of fullerene molecules. scispace.com | Devices with 5% crosslinker retained ~62% of initial PCE after heating, vs. ~28% for control. scispace.com |

| Block Copolymer Interfacial Layer | Improves interfacial roughness and energy level alignment. bohrium.com | Up to 12% increase in initial device efficiency and enhanced long-term stability. bohrium.com |

| Layer Thickness Optimization | Balances charge transport and light absorption. aristonpubs.com | Simulated PCE of 9.60% achieved with an optimized structure. aristonpubs.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.